N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
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Overview
Description
The compound you mentioned contains several notable substructures, including a benzo[c][1,2,5]thiadiazole moiety and a 1,2,4-oxadiazole moiety . Benzo[c][1,2,5]thiadiazole (BTZ) and 1,2,4-oxadiazole are both heterocyclic compounds that have been extensively researched for use in photovoltaics or as fluorescent sensors .
Synthesis Analysis
While specific synthesis methods for your compound were not found, benzo[c][1,2,5]thiadiazoles can be synthesized via substitution reactions followed by subsequent hydrolysis .Molecular Structure Analysis
The molecular structure of your compound would likely be characterized by the presence of the benzo[c][1,2,5]thiadiazole and 1,2,4-oxadiazole moieties. These structures are known to influence the optoelectronic and photophysical properties of the compound .Chemical Reactions Analysis
The benzo[c][1,2,5]thiadiazole motif in your compound could potentially be used as a visible-light organophotocatalyst . This suggests that it might participate in photochemical reactions.Physical and Chemical Properties Analysis
The physical and chemical properties of your compound would likely be influenced by the presence of the benzo[c][1,2,5]thiadiazole and 1,2,4-oxadiazole moieties. These structures are known to influence the optoelectronic and photophysical properties of the compound .Scientific Research Applications
Synthesis and Biological Activity
A significant amount of research has been conducted on the design and synthesis of novel derivatives with specific functional groups, such as 1,2,4-oxadiazole, 1,3,4-thiadiazole, and others, which are structurally related to the compound . These studies often aim to explore the compounds' biological activities, including their potential as antimicrobial, antifungal, anticancer, and anti-inflammatory agents.
Nematocidal Activity : Novel 1,2,4-oxadiazole derivatives containing 1,3,4-thiadiazole amide groups have shown promising nematocidal activities, with specific compounds demonstrating better efficacy than commercial agents. These compounds were observed to affect the behavior and physiological state of nematodes, indicating their potential as lead compounds for nematicide development (Liu et al., 2022).
Anticancer Evaluation : Research into substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides has highlighted moderate to excellent anticancer activity against several cancer cell lines. This emphasizes the structural potential in crafting anticancer therapies (Ravinaik et al., 2021).
Angiotensin II Receptor Antagonistic Activities : Studies on benzimidazole derivatives bearing acidic heterocycles have found high affinity for the AT1 receptor and significant inhibition of angiotensin II-induced responses, suggesting applications in hypertension management (Kohara et al., 1996).
Antimicrobial Properties : Synthesized compounds from benzothiazole derivatives have shown moderate to good antimicrobial activity against a variety of pathogenic bacterial and fungal strains, supporting the exploration of such compounds in combating infections (Gilani et al., 2011).
Antidiabetic and Antioxidant Applications
Further research has explored the antidiabetic and antioxidant potential of related compounds, demonstrating the versatility of these chemical structures in addressing various health conditions.
Antidiabetic Screening : Novel dihydropyrimidine derivatives have been evaluated for antidiabetic activity, showcasing the potential of such compounds in managing diabetes through the inhibition of α-amylase (Lalpara et al., 2021).
Antioxidant Activity : The synthesis of thiadiazole and oxadiazole derivatives has led to the discovery of compounds with significant antioxidant properties, highlighting their potential in oxidative stress-related therapeutic applications (Al-Haidari et al., 2021).
Future Directions
Future research could explore the potential applications of your compound in photovoltaics or as a fluorescent sensor, given the presence of the benzo[c][1,2,5]thiadiazole and 1,2,4-oxadiazole moieties . Additionally, the compound’s potential as a visible-light organophotocatalyst could be investigated .
Mechanism of Action
Target of Action
The compound, also known as N-{[3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl}-2,1,3-benzothiadiazole-5-carboxamide, is a boron-based heterocycle Boron-based heterocycles are known for their potent pharmacological activities, including anticancer potential .
Mode of Action
Boron-based heterocycles are generally known for their ability to interact with biologically relevant targets through covalent bonding . This interaction can lead to changes in the target’s function, potentially leading to therapeutic effects .
Biochemical Pathways
Boron-based heterocycles, such as this compound, are known to target tumor hypoxia . Hypoxia is a condition that promotes angiogenesis, cancer cell division, and cell survival . Therefore, it can be inferred that this compound may affect these pathways.
Result of Action
Given its potential as an anticancer agent targeting tumor hypoxia , it can be inferred that the compound may inhibit the growth and proliferation of cancer cells by targeting the hypoxic environment within tumors .
Properties
IUPAC Name |
N-[[3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-2,1,3-benzothiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N6O3S/c1-2-25-14-6-4-11(8-18-14)16-20-15(26-21-16)9-19-17(24)10-3-5-12-13(7-10)23-27-22-12/h3-8H,2,9H2,1H3,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUXHKXNRIWGECB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=C(C=C1)C2=NOC(=N2)CNC(=O)C3=CC4=NSN=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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